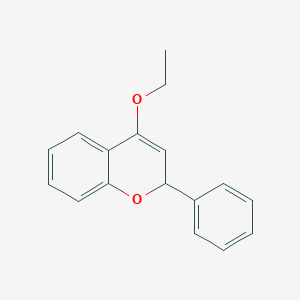
4-Ethoxy-2-phenyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-phenyl-2H-1-benzopyran is a compound belonging to the class of benzopyrans, which are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring . This compound is characterized by the presence of an ethoxy group and a phenyl group attached to the benzopyran structure. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-phenyl-2H-1-benzopyran can be achieved through several methods. One common approach involves the condensation of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base, followed by cyclization to form the benzopyran ring . Another method involves the reaction of 2-phenyl-2H-1-benzopyran with ethyl iodide under basic conditions to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, dihydrobenzopyrans, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethoxy-2-phenyl-2H-1-benzopyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-phenyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects . The specific molecular targets include enzymes, receptors, and transcription factors that regulate these pathways .
Comparison with Similar Compounds
Similar Compounds
Flavanones: These compounds share a similar benzopyran structure but differ in the presence of a ketone group at the 4-position.
Chromenes: These are isomers of benzopyrans with the oxygen atom located at different positions in the ring.
Coumarins: These compounds have a similar core structure but contain a lactone ring.
Uniqueness
4-Ethoxy-2-phenyl-2H-1-benzopyran is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and reactivity compared to other benzopyran derivatives .
Properties
CAS No. |
79318-15-3 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-ethoxy-2-phenyl-2H-chromene |
InChI |
InChI=1S/C17H16O2/c1-2-18-17-12-16(13-8-4-3-5-9-13)19-15-11-7-6-10-14(15)17/h3-12,16H,2H2,1H3 |
InChI Key |
ORCFSQBQCVIVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(OC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


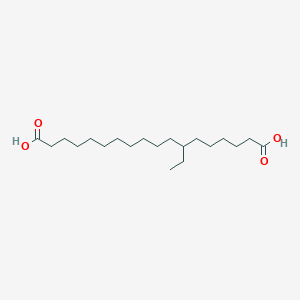

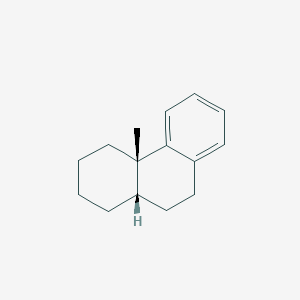
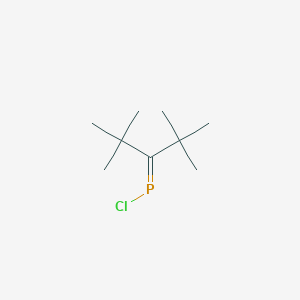
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
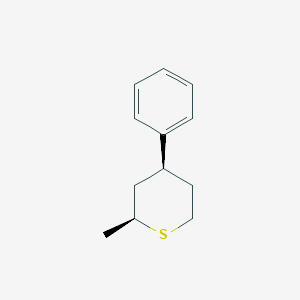
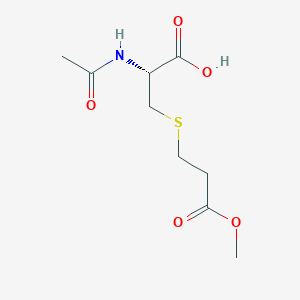

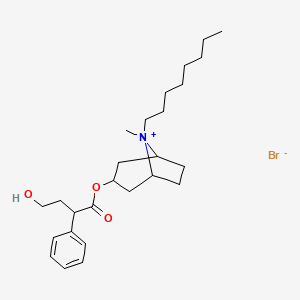
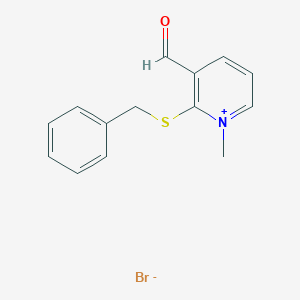
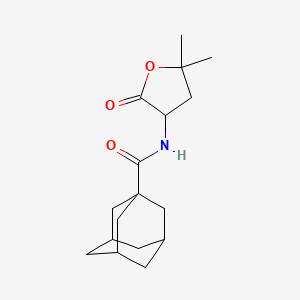
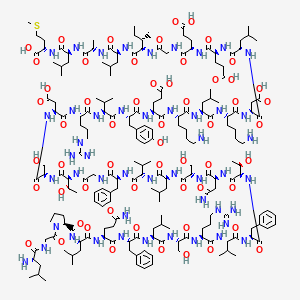
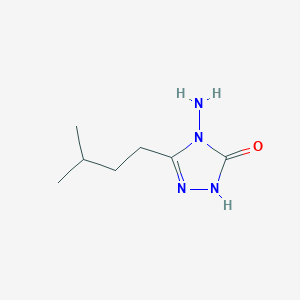
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
